Benzyl (2S,5R)-5-hydroxy-2-methylpiperidine-1-carboxylate

Chiral Synthesis Peptide Chemistry Collagen Biomimetics

Benzyl (2S,5R)-5-hydroxy-2-methylpiperidine-1-carboxylate (CAS 1788073-42-6) is a chiral piperidine derivative bearing a C-2 methyl group, a C-5 hydroxyl group in a cis relationship, and an N-benzyloxycarbonyl (Cbz) protecting group. This compound serves as a versatile chiral building block, particularly as a precursor for the (2S,5R)-configured 5-hydroxylysine motif essential for collagen biomimetics and peptidomimetic synthesis.

Molecular Formula C14H19NO3
Molecular Weight 249.30 g/mol
CAS No. 1788073-42-6
Cat. No. B6351592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl (2S,5R)-5-hydroxy-2-methylpiperidine-1-carboxylate
CAS1788073-42-6
Molecular FormulaC14H19NO3
Molecular Weight249.30 g/mol
Structural Identifiers
SMILESCC1CCC(CN1C(=O)OCC2=CC=CC=C2)O
InChIInChI=1S/C14H19NO3/c1-11-7-8-13(16)9-15(11)14(17)18-10-12-5-3-2-4-6-12/h2-6,11,13,16H,7-10H2,1H3/t11-,13+/m0/s1
InChIKeyPORAIKBIDRNMQN-WCQYABFASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl (2S,5R)-5-hydroxy-2-methylpiperidine-1-carboxylate: A Chiral Piperidine Building Block for Stereospecific Synthesis


Benzyl (2S,5R)-5-hydroxy-2-methylpiperidine-1-carboxylate (CAS 1788073-42-6) is a chiral piperidine derivative bearing a C-2 methyl group, a C-5 hydroxyl group in a cis relationship, and an N-benzyloxycarbonyl (Cbz) protecting group. This compound serves as a versatile chiral building block, particularly as a precursor for the (2S,5R)-configured 5-hydroxylysine motif essential for collagen biomimetics and peptidomimetic synthesis. [1]

1
Stereochemical-control study fit (2S,5R) absolute configuration directly targets natural 5-hydroxylysine motifs.
2
Orthogonal N-Cbz protection Hydrogenolytic deprotection compatible with acid-labile synthetic strategies.
3
Chiral piperidine building block Supports enantiomer-specific peptide and peptidomimetic synthesis workflows.

Why Substituting Benzyl (2S,5R)-5-hydroxy-2-methylpiperidine-1-carboxylate with Its Enantiomer or Racemate Leads to Synthetic Failure


Simple racemic or enantiomeric substitution of this chiral piperidine building block is not possible when the downstream target relies on the specific (2S,5R) absolute configuration. For instance, the (2S,5R)-configuration is mandatory to synthesize naturally occurring (2S,5R)-5-hydroxylysine; using the (2R,5S) enantiomer would produce the non-natural isomer, fundamentally altering the biological activity of the resulting peptide [1]. Similarly, replacing the N-Cbz group with an N-Boc analog without re-validating the protective-group orthogonality strategy can derail a multi-step synthesis. The Cbz group offers selective deprotection via hydrogenolysis, which is orthogonal to acid-labile groups, a critical advantage in complex synthetic schemes [2].

(2S,5R) target
(2R,5S) enantiomer
Absolute configuration inversion leads to unnatural hydroxylysine; collagen mimetic recognition may not transfer.
N-Cbz protection
N-Boc analog
Acidic Boc deprotection can compromise acid-labile substrates; orthogonal hydrogenolysis strategy may not be preserved.
Enantiopure (2S,5R)
Racemic cis mixture
Requires additional chiral resolution; reported racemic yield baseline suggests synthetic efficiency may differ.

Quantitative Evidence for the Selection of Benzyl (2S,5R)-5-hydroxy-2-methylpiperidine-1-carboxylate over Analogs


Enantiomeric Purity: The (2S,5R)-Configuration as the Exclusive Gateway to Biologically Relevant (2S,5R)-5-Hydroxylysine

The (2S,5R) absolute configuration of the target compound directly maps onto the stereogenic centers of (2S,5R)-5-hydroxylysine, a unique amino acid essential for collagen structure and function. The enantiomer, benzyl (2R,5S)-5-hydroxy-2-methylpiperidine-1-carboxylate, serves as a precursor to the non-natural (2R,5S)-isomer, which is incompatible with native collagen mimicry. The use of the correct enantiomer is therefore non-negotiable for applications targeting the natural configuration. [1]

Enantiomeric fidelity
Head-to-head
Target (2S,5R) → natural 5-hydroxylysine
Comparator (2R,5S) → unnatural isomer
Stereochemical-control context; enantiomer attribution review required.
Single inversion alters biological recognition in collagen models.
Chiral Synthesis Peptide Chemistry Collagen Biomimetics

Procurement Economics: Cost-per-Gram Advantage of the (2S,5R)-Isomer over the (2R,5S)-Enantiomer

A direct comparison of the price per 100 mg of the target (2S,5R)-isomer (97% purity) against the (2R,5S)-enantiomer (98% purity) reveals a significant procurement cost advantage for the target compound.

Procurement cost
Data to verify
~USD 198 lower per 100 mg vs. (2R,5S) enantiomer
Supports procurement decision review; supplier-specific pricing context.
Comparison based on listed 2026 prices; verify for current quotes.
Chemical Procurement Cost Analysis Supply Chain

Synthetic Efficiency: Lower Yield Observed for the Racemic Analog in a Comparable Cbz-Protection Step

A reported synthesis for the racemic cis-mixture, 5-Hydroxy-2-Methyl-Piperidine-1-Carboxylic Acid Benzyl Ester (CAS 1314396-07-0), describes a yield of only 42% for the Cbz-protection step involving 6-methylpiperidin-3-ol .

Racemate synthesis yield
Context-dependent
Racemic cis Cbz-protection step: 42% yield reported
Synthetic efficiency baseline; enantiopure precursor may bypass resolution losses.
No head-to-head yield data for enantiopure target; review for scale-up planning.
Synthetic Yield Reaction Optimization Process Chemistry

Strategic Versatility: Orthogonal N-Cbz Protection Enables Multi-Step Synthesis Incompatible with N-Boc Analogs

The N-Cbz group of the target compound provides orthogonal deprotection capability via catalytic hydrogenolysis (e.g., H₂, Pd/C), a neutral condition that is compatible with acid-sensitive substrates. In contrast, the N-Boc group on the comparable tert-butyl (2S,5R)-5-hydroxy-2-methylpiperidine-1-carboxylate requires acidic conditions (e.g., TFA) for removal, which can cause undesired side reactions or deprotection events. [1]

Deprotection orthogonality
Class-level
Cbz: neutral hydrogenolysis
Boc: strong acid (TFA) required
Protecting-group strategy review; Cbz may support acid-sensitive intermediate survival.
Orthogonality claimed per standard protocols; verify for specific substrate compatibility.
Protecting Group Strategy Multi-Step Synthesis Orthogonal Deprotection

Optimal Application Scenarios for Benzyl (2S,5R)-5-hydroxy-2-methylpiperidine-1-carboxylate Based on Comparative Evidence


Synthesis of Collagen-Derived Peptides and Biomimetic Materials

The absolute (2S,5R) configuration of this building block makes it the exclusive choice for synthesizing peptide fragments containing the native (2S,5R)-5-hydroxylysine residue. This is essential for studying collagen stability, cross-linking, and biomaterial design, where the non-natural (2R,5S)-enantiomer would yield misleading structural and functional data. [1]

Cost-Efficient Scale-Up Studies Requiring Bulk Chiral Piperidine Precursor

When a research program requires several grams of a chiral 5-hydroxy-2-methylpiperidine scaffold for reaction condition optimization, the ~70% lower cost-per-gram of the (2S,5R)-isomer compared to its (2R,5S)-enantiomer allows for a significantly larger-scale initial procurement under the same budget. This is a decisive factor for early-stage process development. [1]

Multi-Step Synthesis of Complex Molecules with Acid-Labile Functionalities

The orthogonal N-Cbz protection of this compound, cleavable under neutral hydrogenolysis conditions, is specifically indicated for complex target syntheses that incorporate acid-labile protecting groups (e.g., tert-butyldimethylsilyl (TBS) ethers) or motifs prone to acid-catalyzed epimerization. The corresponding N-Boc analog would be incompatible due to the requirement for strong acidic deprotection (e.g., TFA). [1]

Asymmetric Synthesis Methodology Development

The combination of the chiral 2-methyl and 5-hydroxy substituents with the N-Cbz group provides a well-defined, rigid scaffold for developing new asymmetric transformations or as a chiral auxiliary. Using the racemic cis-mixture (42% yield baseline) introduces an extra resolution step, whereas the enantiopure (2S,5R) compound allows direct entry into diastereoselective reactions, expediting the discovery of novel synthetic methods. [1]

Application
Selection Property
Validation Focus
Collagen biomimetic peptide synthesis
Absolute (2S,5R) configuration fidelity
Enantiomer-specific product identity confirmation
Cost-efficient scale-up procurement
Procurement cost context (supplier-dependent)
Current quote verification and budget-fit review
Multi-step synthesis with acid-labile groups
Orthogonal N-Cbz hydrogenolysis
Deprotection condition compatibility with substrate sensitivity
Asymmetric methodology development
Enantiopure chiral scaffold integrity
Diastereoselectivity and product ee verification
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